molecular formula C24H23N2O7S B12351225 CID 156588621

CID 156588621

Cat. No.: B12351225
M. Wt: 483.5 g/mol
InChI Key: VVANFNZQXUYJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156588621 is a chemical compound identified in the context of vacuum-distilled fractions of CIEO (a natural extract or compound mixture), as evidenced by gas chromatography-mass spectrometry (GC-MS) and mass spectral data . The compound’s isolation and characterization involve vacuum distillation of CIEO, with fraction-specific CID content quantified via GC-MS .

Properties

Molecular Formula

C24H23N2O7S

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C24H23N2O7S/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30/h2-3,5-6,8-13H,4,7,14-15H2,1H3,(H,27,28)(H,29,30)

InChI Key

VVANFNZQXUYJTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C]4C(=O)O

Origin of Product

United States

Preparation Methods

The preparation methods for CID 156588621 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

CID 156588621 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

CID 156588621 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it might be used in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 156588621 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can be complex and are often the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Related Oscillatoxins

Compound Name CID Key Structural Features Source
Oscillatoxin D 101283546 Core cyclic scaffold, hydroxyl groups Marine cyanobacteria
30-Methyl-oscillatoxin D 185389 Methyl substitution at C30 Synthetic modification
Oscillatoxin E 156582093 Variant side chain configuration Natural extraction
Oscillatoxin F 156582092 Modified cyclic region Natural extraction
This compound 156588621 Presumed cyclic scaffold (exact structure undefined) CIEO fraction

Functional and Pharmacological Implications

While direct pharmacological data for this compound are unavailable, oscillatoxins are broadly associated with ion channel modulation and cytotoxic activity . For example:

  • Oscillatoxin D inhibits sodium-potassium ATPase, affecting cellular ion homeostasis.
  • Oscillatoxin E/F exhibit structural variations that may alter target specificity or potency.

Further studies comparing IC50 values, toxicity profiles, and metabolic stability are needed to validate these hypotheses.

Q & A

Basic: How to formulate a research question for studying CID 156588621?

Answer:
A well-structured research question should be focused, measurable, and hypothesis-driven . Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action or synthesis challenges for this compound). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope. For example:

"How does the stereochemical configuration of this compound influence its binding affinity to [specific receptor] in vitro?"
Avoid broad questions (e.g., "What is this compound?") and prioritize complexity (e.g., analyzing structure-activity relationships) .

Advanced: What methodological frameworks are optimal for resolving contradictions in experimental data for this compound?

Answer:
Contradictions often arise from experimental variability (e.g., synthesis purity, assay conditions) or interpretational bias . Address these by:

  • Triangulation : Validate results using multiple techniques (e.g., NMR, X-ray crystallography, and computational docking) .
  • Sensitivity Analysis : Test how small changes in parameters (pH, temperature) affect outcomes .
  • Meta-Analysis : Compare datasets from independent studies to identify systematic errors .
    Document all protocols rigorously to enable reproducibility .

Basic: What are essential components of a methodology section for this compound-related experiments?

Answer:
The methodology must include:

  • Synthesis/Extraction Details : Precise stoichiometry, catalysts, and purification methods (e.g., HPLC conditions) .
  • Characterization Techniques : Specify equipment (e.g., mass spectrometry model) and validation steps (e.g., ≥95% purity) .
  • Statistical Methods : Define sample size calculations and significance thresholds (e.g., p < 0.05) .
  • Ethical Compliance : For biological studies, include ethics board approvals and animal welfare protocols .

Advanced: How to optimize computational modeling parameters for this compound’s pharmacokinetic properties?

Answer:
Computational models require parameter calibration to avoid overfitting:

  • Molecular Dynamics (MD) : Adjust force fields (e.g., AMBER vs. CHARMM) to match experimental binding data .
  • QSAR Models : Use cross-validation (e.g., leave-one-out) to ensure generalizability .
  • Machine Learning : Train algorithms on diverse datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
    Report confidence intervals and uncertainty ranges for all predictions .

Basic: How to conduct a literature review focused on this compound?

Answer:

  • Database Selection : Use PubMed, SciFinder, and Web of Science with search terms like "this compound AND [application]" .
  • Critical Appraisal : Prioritize peer-reviewed journals over preprint repositories; exclude unreliable sources (e.g., ) .
  • Synthesis Matrix : Organize findings by themes (e.g., synthesis routes, biological targets) to identify knowledge gaps .

Advanced: What strategies address ethical challenges in publishing negative results for this compound?

Answer:
Negative results are critical for avoiding publication bias but often face rejection. Mitigate this by:

  • Pre-registration : Submit study protocols to platforms like Open Science Framework before experimentation .
  • Transparent Reporting : Use formats like ARRIVE guidelines for in vivo studies to detail all outcomes .
  • Data Repositories : Share raw data on platforms like Zenodo to enable meta-analyses .

Basic: How to design a reproducible experimental workflow for this compound synthesis?

Answer:

  • Stepwise Documentation : Record reaction conditions (time, temperature) and intermediate characterization .
  • Control Experiments : Include blanks and reference compounds (e.g., known inhibitors) .
  • Open Protocols : Use platforms like Protocols.io to share detailed procedures .

Advanced: How to resolve conflicting spectral data (e.g., NMR) for this compound derivatives?

Answer:

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Isotopic Labeling : Confirm structural assignments via ¹³C/²H-labeled analogs .
  • Collaborative Validation : Cross-verify data with independent labs .

Basic: What statistical tools are appropriate for analyzing dose-response data for this compound?

Answer:

  • Dose-Response Curves : Fit data to Hill equations using software like GraphPad Prism .
  • ANOVA : Compare multiple groups with post-hoc tests (e.g., Tukey’s) .
  • Power Analysis : Ensure adequate sample size via G*Power .

Advanced: How to integrate multi-omics data to study this compound’s mechanism of action?

Answer:

  • Pathway Enrichment : Use tools like STRING or KEGG to link transcriptomic/proteomic data .
  • Network Pharmacology : Map this compound’s targets onto disease-associated protein networks .
  • Machine Learning : Apply ensemble models to predict off-target effects .

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